Bisoxatin Acetate

説明

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure given in first source

Structure

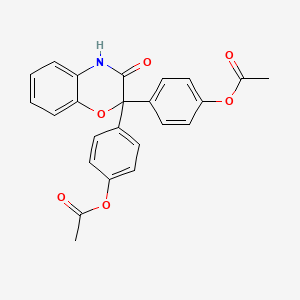

2D Structure

3D Structure

特性

IUPAC Name |

[4-[2-(4-acetyloxyphenyl)-3-oxo-4H-1,4-benzoxazin-2-yl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO6/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)23(28)25-21-5-3-4-6-22(21)31-24/h3-14H,1-2H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBJDQBSLZREAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2(C(=O)NC3=CC=CC=C3O2)C4=CC=C(C=C4)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048839 | |

| Record name | Bisoxatin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14008-48-1 | |

| Record name | Bisoxatin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14008-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisoxatin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisoxatin acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisoxatin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(4-acetoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISOXATIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W5LFS83K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bisoxatin Acetate: An In-Depth Examination of its Presumed Mechanism of Action on the Enteric Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoxatin acetate is a stimulant laxative that has been used for the management of constipation. Its therapeutic effect is attributed to the stimulation of the enteric nervous system (ENS), leading to increased intestinal motility and secretion. This technical guide provides a comprehensive overview of the presumed mechanism of action of this compound on the ENS. Due to a scarcity of direct research on this compound, this guide draws upon the more extensively studied mechanisms of the structurally related diphenylmethane laxative, bisacodyl, to infer a plausible mechanism for this compound. This document summarizes the current understanding, presents hypothetical signaling pathways, and outlines potential experimental protocols to further elucidate the precise molecular interactions of this compound within the gastrointestinal tract.

Introduction

This compound is a diphenylmethane derivative that functions as a stimulant laxative. It is known to increase intestinal motility and promote the secretion of water and electrolytes into the intestinal lumen, thereby facilitating defecation.[1] The primary site of action for this compound is believed to be the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract that regulates gut function.[1] While the precise molecular mechanism of this compound remains to be fully elucidated, its structural similarity to other diphenylmethane laxatives, such as bisacodyl, allows for the formulation of a hypothesized mechanism of action.

Presumed Mechanism of Action

The laxative effect of this compound is likely a dual action involving both a direct stimulation of enteric neurons and a secretagogue effect on the intestinal epithelium.

Stimulation of the Enteric Nervous System

It is hypothesized that bisoxatin, the active metabolite of this compound, interacts with the nerve cells within the colon.[1] This interaction is thought to trigger the release of excitatory neurotransmitters, most notably acetylcholine (ACh). The released ACh then acts on muscarinic receptors on intestinal smooth muscle cells, leading to increased contractility and peristalsis.

dot

Caption: Presumed signaling pathway for this compound-induced stimulation of intestinal motility.

Secretagogue Effect on Intestinal Epithelium

In addition to its effects on the ENS, this compound is thought to exert a direct secretagogue effect on colonic epithelial cells. This is likely mediated by the stimulation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels are known to activate the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, resulting in the secretion of chloride ions into the intestinal lumen. This is followed by the passive movement of sodium and water, increasing the fluid content of the stool. Furthermore, it is postulated that bisoxatin may decrease the expression of aquaporin-3, a water channel in the colon, which would further contribute to increased luminal water content by reducing water reabsorption.

dot

Caption: Hypothesized secretagogue action of bisoxatin on colonic enterocytes.

Quantitative Data (Hypothetical)

As no direct quantitative data for this compound is readily available in the public domain, the following table is a hypothetical representation based on expected outcomes from preclinical studies, drawing parallels from data on bisacodyl.

| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (10 mg/kg) |

| Intestinal Motility | |||

| Charcoal Meal Transit (% of total small intestine length) | 45 ± 5% | 65 ± 7% | 85 ± 6%** |

| Colonic Contractions | |||

| Frequency (contractions/min) | 2 ± 0.5 | 5 ± 1 | 9 ± 1.5 |

| Amplitude (g) | 0.5 ± 0.1 | 1.2 ± 0.2* | 2.0 ± 0.3 |

| Intestinal Secretion | |||

| Net Water Flux (µl/cm/hr) | -10 ± 2 (absorption) | 15 ± 3* (secretion) | 40 ± 5** (secretion) |

| Neurotransmitter Release | |||

| Acetylcholine Release (pmol/mg tissue) | 5 ± 1 | 12 ± 2 | 25 ± 4** |

| Biochemical Markers | |||

| Intracellular cAMP (pmol/mg protein) | 10 ± 2 | 25 ± 4 | 50 ± 7** |

| *p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control |

Experimental Protocols

To validate the presumed mechanism of action of this compound, the following experimental protocols are proposed:

In Vitro Intestinal Motility Studies

-

Objective: To assess the direct effect of this compound on intestinal smooth muscle contractility.

-

Methodology:

-

Isolate segments of rodent (e.g., guinea pig or rat) ileum or colon.

-

Mount the tissue segments in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Record isometric contractions using a force transducer connected to a data acquisition system.

-

After a stabilization period, add cumulative concentrations of this compound to the organ bath.

-

To investigate the role of the ENS, pre-treat some tissue segments with a neurotoxin (e.g., tetrodotoxin) or a muscarinic receptor antagonist (e.g., atropine) before adding this compound.

-

Measure changes in the frequency and amplitude of spontaneous contractions.

-

dot

Caption: Experimental workflow for in vitro intestinal motility studies.

Acetylcholine Release Assay

-

Objective: To determine if this compound stimulates acetylcholine release from the myenteric plexus.

-

Methodology:

-

Prepare longitudinal muscle-myenteric plexus (LMMP) strips from the rodent intestine.

-

Pre-incubate the LMMP strips with a radiolabeled acetylcholine precursor (e.g., [3H]-choline).

-

Wash the strips to remove excess radiolabel.

-

Stimulate the strips with this compound at various concentrations.

-

Collect the superfusate at timed intervals.

-

Measure the amount of released [3H]-acetylcholine using liquid scintillation counting.

-

Confirm the neuronal origin of release by performing experiments in the presence of tetrodotoxin.

-

Ussing Chamber Studies for Intestinal Secretion

-

Objective: To measure the effect of this compound on ion transport and secretion across the intestinal epithelium.

-

Methodology:

-

Mount segments of rodent colonic mucosa in Ussing chambers.

-

Bathe the mucosal and serosal sides with appropriate physiological solutions.

-

Measure the short-circuit current (Isc), an indicator of net ion transport, using voltage-clamp techniques.

-

After a baseline period, add this compound to the luminal side.

-

To investigate the signaling pathway, use specific inhibitors of adenylate cyclase or CFTR.

-

Measure changes in Isc to quantify the secretory response.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound on the enteric nervous system is limited, a plausible mechanism can be inferred from its structural analog, bisacodyl. It is proposed that this compound exerts its laxative effect through a dual mechanism: stimulation of enteric cholinergic neurons to increase intestinal motility and a direct secretagogue action on the colonic epithelium to increase fluid content in the lumen. The experimental protocols outlined in this guide provide a framework for future research to definitively elucidate the molecular and cellular targets of this compound and to confirm these hypothesized pathways. A deeper understanding of its mechanism will be invaluable for the development of more targeted and effective therapies for constipation and other motility disorders.

References

An In-depth Technical Guide to Bisoxatin Acetate: Molecular Structure and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoxatin acetate is a diphenylmethane derivative utilized as a stimulant laxative for the management of constipation. This technical guide provides a comprehensive overview of its molecular structure, pharmacological activity, and the experimental methodologies relevant to its evaluation. The document synthesizes available data on its mechanism of action, which involves the stimulation of the enteric nervous system and modulation of intestinal ion transport, leading to increased peristalsis and fluid secretion. While quantitative data on its specific molecular interactions are limited in publicly accessible literature, this guide presents the available pharmacokinetic and toxicological information. Furthermore, it outlines general experimental protocols for assessing laxative activity and provides a conceptual visualization of its proposed signaling pathway.

Molecular Structure and Properties

This compound, chemically known as [4-[2-(4-acetyloxyphenyl)-3-oxo-4H-1,4-benzoxazin-2-yl]phenyl] acetate, is a small molecule with the chemical formula C24H19NO6.[1] Its structure is characterized by a central 1,4-benzoxazin-3-one ring substituted with two p-acetoxyphenyl groups at the 2-position.

| Property | Value | Source |

| IUPAC Name | [4-[2-(4-acetyloxyphenyl)-3-oxo-4H-1,4-benzoxazin-2-yl]phenyl] acetate | [1] |

| Chemical Formula | C24H19NO6 | [1] |

| Molecular Weight | 417.4 g/mol | [1] |

| CAS Number | 14008-48-1 | [1] |

| Synonyms | Bisoxatin diacetate, WY-8138 | [1] |

Pharmacological Activity and Mechanism of Action

This compound is a prodrug that undergoes hydrolysis in the gastrointestinal tract to its active metabolite, bisoxatin.[2] The primary pharmacological effect of bisoxatin is the stimulation of colonic motility and the alteration of intestinal fluid and electrolyte secretion, leading to a laxative effect.[2][3]

The mechanism of action is understood to be twofold:

-

Stimulation of the Enteric Nervous System (ENS): Bisoxatin directly stimulates the nerve endings of the enteric nervous system in the colon.[3] This neuronal activation is thought to increase the rate and force of peristaltic contractions, thereby accelerating colonic transit.[3]

-

Modulation of Intestinal Secretion: The active metabolite is believed to interact with intestinal epithelial cells, leading to an increase in the secretion of water and electrolytes into the intestinal lumen.[3] This is likely mediated, at least in part, through interaction with chloride channels, which increases luminal fluid and softens the stool.

Signaling Pathway

The precise molecular targets and downstream signaling cascades of bisoxatin have not been fully elucidated in the available literature. However, a conceptual pathway can be proposed based on its known effects.

Caption: Proposed Mechanism of Action of this compound.

Quantitative Data

Pharmacokinetic Data

| Parameter | Value | Species | Source |

| Tmax (Bisoxatin) | 4 hours | Human | [2] |

| Route of Elimination | Primarily feces | Human | [2] |

| Metabolism | Hydrolyzed to bisoxatin, then metabolized to bisoxatin glucuronide. | Human | [2] |

Toxicological Data

| Test | Value | Species | Source |

| LD50 (Oral) | 8000 mg/kg | Rat | |

| LD50 (Oral) | >10,000 mg/kg | Mouse |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not extensively published. However, the following outlines a general methodology for assessing the laxative activity of a test compound, which would be applicable to this compound.

In Vivo Assessment of Laxative Activity in a Rodent Model

Objective: To evaluate the laxative effect of a test compound by measuring fecal output and intestinal transit time.

Materials:

-

Test compound (e.g., this compound)

-

Vehicle control (e.g., saline, carboxymethylcellulose solution)

-

Positive control (e.g., Bisacodyl)

-

Male Wistar rats or Swiss albino mice

-

Metabolic cages

-

Charcoal meal (e.g., 5% charcoal in 10% gum acacia)

-

Animal gavage needles

Workflow:

Caption: General Workflow for In Vivo Laxative Activity Assessment.

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Fasting: Fast the animals for approximately 18 hours before the experiment, with free access to water.

-

Grouping: Divide the animals into experimental groups (e.g., vehicle control, positive control, and various doses of the test compound).

-

Dosing: Administer the respective substances orally via gavage.

-

Fecal Parameter Assessment:

-

Place individual animals in metabolic cages immediately after dosing.

-

Collect feces at predetermined time points (e.g., every 2 hours for 8 hours, or at 24 hours).

-

Measure the total weight of the feces and the water content (by drying the feces to a constant weight).

-

-

Intestinal Transit (Charcoal Meal Test):

-

At a set time after dosing (e.g., 30 or 60 minutes), administer a charcoal meal orally.

-

After a further set period (e.g., 30 minutes), euthanize the animals.

-

Carefully dissect the small intestine from the pylorus to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Calculate the intestinal transit as a percentage of the total length of the small intestine.

-

-

Data Analysis: Analyze the data for fecal weight, water content, and intestinal transit distance using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound to the control groups.

Conclusion

This compound is a well-established stimulant laxative. Its therapeutic effect is derived from the activity of its metabolite, bisoxatin, which enhances colonic motility and promotes fluid secretion. While the general mechanism of action involving the enteric nervous system and intestinal epithelial cells is accepted, a detailed understanding of the specific molecular interactions and signaling pathways requires further investigation. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals in the field of drug development and gastroenterology. Future research focusing on the specific receptor and ion channel interactions of bisoxatin would be invaluable in further characterizing its pharmacological profile.

References

The Pharmacokinetics and Metabolism of Bisoxatin Acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of bisoxatin acetate. Due to the limited availability of detailed public data for this compound, this document synthesizes known qualitative information and outlines typical experimental methodologies relevant to its study.

Introduction

This compound is a stimulant laxative belonging to the diphenylmethane class.[1] It is indicated for the treatment of constipation and for bowel preparation prior to surgical procedures.[2][3][4] The pharmacological effect is achieved through the active metabolite, bisoxatin, which increases intestinal motility and promotes fluid secretion into the colon.[2][3][5] This document details the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Pharmacokinetic Profile

Detailed quantitative pharmacokinetic data for this compound is not widely available in published literature. The following table summarizes the known qualitative parameters and indicates where data is currently unavailable.

| Parameter | Value | Source |

| Tmax (Time to Peak Plasma Concentration) | ~4 hours for the absorbed portion of bisoxatin. | [2][3] |

| Cmax (Maximum Plasma Concentration) | Not Available | [1][3] |

| AUC (Area Under the Curve) | Not Available | |

| Bioavailability | Not Available | |

| Half-life (t½) | Not Available | [3] |

| Volume of Distribution | Not Available | [3] |

| Protein Binding | Not Available | [3] |

Metabolism and Excretion

The metabolic pathway of this compound is a two-step process involving initial hydrolysis followed by conjugation.

-

Hydrolysis: Upon administration, this compound undergoes hydrolysis, likely in the gastrointestinal tract, to release the pharmacologically active moiety, bisoxatin, and acetic acid.[4]

-

Glucuronidation: The absorbed portion of bisoxatin is then metabolized in the liver via Phase II conjugation to form bisoxatin glucuronide.[2][3][4] The presence of this conjugate in urine has been confirmed in analytical studies.

The primary route of elimination is through the feces, with the majority of the dose being excreted between 48 and 72 hours as the unchanged parent compound, bisoxatin, with a small amount remaining as the acetate salt.[2][3] A smaller fraction is eliminated renally; bisoxatin glucuronide and trace amounts of the parent bisoxatin are found in the urine.[2][3]

Mechanism of Action

Bisoxatin acts directly on the colon as a stimulant laxative. It is understood to increase peristalsis, the wave-like muscle contractions that move contents through the digestive tract.[2][3][5] Concurrently, it inhibits the absorption of water and electrolytes from the colon.[2][3] This dual action increases the water content of the feces, softening the stool and promoting defecation. Some evidence suggests that this effect is mediated through interaction with and activation of chloride channels in the intestinal epithelial cells, which enhances fluid secretion into the lumen.[4]

Experimental Protocols

Detailed, published experimental protocols for the pharmacokinetic analysis of this compound are scarce. The following sections describe generalized methodologies that are standard in the field for conducting such studies.

In-Vivo Pharmacokinetic Study in an Animal Model (Generalized Protocol)

This hypothetical protocol describes a typical workflow for assessing the pharmacokinetics of a compound like this compound in a preclinical model, such as rats.

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

-

Dosing:

-

Intravenous (IV) Group: Administer bisoxatin (the active moiety) at 1 mg/kg in a suitable vehicle (e.g., saline with a solubilizing agent) via the tail vein.

-

Oral (PO) Group: Administer this compound at 10 mg/kg via oral gavage.

-

-

Sample Collection:

-

Collect blood samples (~100 µL) from the saphenous vein into heparinized tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Centrifuge blood at 4,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

House animals in metabolic cages to collect urine and feces separately over 24-hour intervals for up to 72 hours.

-

-

Sample Preparation (Plasma):

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard.

-

Vortex mix for 1 minute, then centrifuge at 14,000 x g for 15 minutes.

-

Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase for analysis.

-

-

Bioanalysis:

-

Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of bisoxatin and its glucuronide metabolite.

-

Chromatography: Reversed-phase C18 column.

-

Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.

-

Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

-

Urinary Metabolite Detection

A published method for the detection of laxatives, including bisoxatin, in human urine provides a basis for a specific analytical protocol.

-

Objective: To detect the presence of bisoxatin in urine as evidence of intake.

-

Methodology Outline:

-

Enzymatic Hydrolysis: A 20 mL urine sample is pretreated with β-glucuronidase. This step is crucial as it cleaves the glucuronide moiety from the bisoxatin metabolite, converting it back to free bisoxatin, which is more amenable to extraction and detection.[4]

-

Extraction: The hydrolyzed sample undergoes column extraction to isolate and concentrate the analyte.[4]

-

Chromatography: The extracted sample is analyzed using high-performance thin-layer chromatography (HPTLC) in two different systems to ensure specificity.[4]

-

-

Result: This method was reported to be sensitive enough to detect bisoxatin in urine up to 18 hours after a single therapeutic dose.[4]

Conclusion

The pharmacokinetic profile of this compound is characterized by hydrolysis to the active compound bisoxatin, a portion of which is absorbed and subsequently undergoes hepatic glucuronidation before being excreted primarily in the feces. While the qualitative aspects of its ADME are established, there is a notable lack of publicly available quantitative data, such as Cmax, AUC, and bioavailability. The experimental protocols outlined herein represent standard industry practices for generating such data and can serve as a template for future research aimed at fully characterizing the pharmacokinetics and metabolism of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Treatment of acute and chronic constipation with this compound and bisacodyl. Double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A screening method for establishing laxative abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]

An In-depth Technical Guide to the Hydrolysis of Bisoxatin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoxatin acetate is a diphenylmethane derivative utilized as a stimulant laxative. Functioning as a prodrug, its therapeutic efficacy is contingent upon the in vivo hydrolysis of its acetate esters to form the pharmacologically active metabolite, bisoxatin. This technical guide provides a comprehensive overview of the hydrolysis of this compound to bisoxatin and acetic acid, a critical activation step primarily mediated by intestinal esterases. This document synthesizes the available information on the mechanism, outlines a representative experimental protocol for studying this biotransformation in vitro, and presents a framework for the quantitative analysis of the reaction. The guide is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetics and metabolism of this compound and other ester prodrugs.

Introduction

This compound is a pharmaceutical agent administered for the management of constipation.[1] Its mechanism of action relies on its conversion to bisoxatin, which stimulates peristalsis in the intestine.[2] The conversion from the acetate ester form to the active phenolic compound is a hydrolysis reaction that is fundamental to the drug's activity. Understanding the kinetics and conditions of this hydrolysis is crucial for predicting its bioavailability and therapeutic effect.

The hydrolysis of this compound is catalyzed by non-specific esterases present in the intestinal tract.[3] This enzymatic process releases the active drug, bisoxatin, and acetic acid as a byproduct. The efficiency of this conversion can be influenced by various factors, including pH and the specific activity of intestinal enzymes, which can vary among individuals.

The Hydrolysis Reaction

The fundamental chemical transformation is the cleavage of the two ester bonds in this compound, yielding bisoxatin and two molecules of acetic acid.

Reaction: this compound + 2 H₂O → Bisoxatin + 2 Acetic Acid

This reaction is critical as the deacetylated product, bisoxatin, is the active moiety responsible for the laxative effect. The acetate groups render the molecule more lipophilic, potentially aiding its formulation and absorption, thus classifying this compound as a prodrug.

Quantitative Analysis of Hydrolysis

| Parameter | Value (Illustrative) | Conditions |

| Enzyme Source | Human Intestinal S9 | 37°C, pH 7.4 |

| Substrate Concentration | 10 µM | - |

| Vmax (nmol/min/mg protein) | 150 | Michaelis-Menten kinetics |

| Km (µM) | 50 | Michaelis-Menten kinetics |

| Half-life (t½) in vitro | 25 min | In the presence of intestinal esterases |

| Hydrolysis Yield | >95% | After 2 hours of incubation |

| pH Optimum | 7.0 - 8.0 | In vitro buffer system |

| Temperature Optimum | 37°C | In vitro incubation |

Experimental Protocol: In Vitro Enzymatic Hydrolysis Assay

The following is a detailed methodology for a key experiment to determine the rate of enzymatic hydrolysis of this compound using a biological matrix, such as human intestinal S9 fractions.

Objective: To quantify the rate of bisoxatin formation from this compound in the presence of human intestinal esterases.

Materials:

-

This compound

-

Bisoxatin (as a reference standard)

-

Human Intestinal S9 Fractions

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (for mobile phase)

-

HPLC or LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

-

Prepare a series of calibration standards of bisoxatin in the same solvent.

-

Prepare the incubation buffer (0.1 M phosphate buffer, pH 7.4).

-

-

Enzymatic Reaction:

-

Pre-warm the intestinal S9 fractions and phosphate buffer to 37°C.

-

In a microcentrifuge tube, combine the intestinal S9 fraction (at a final protein concentration of e.g., 1 mg/mL) and phosphate buffer.

-

Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final substrate concentration (e.g., 10 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a threefold excess of ice-cold acetonitrile. This will precipitate the proteins and stop the enzymatic activity.

-

-

Sample Preparation for Analysis:

-

Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for HPLC or LC-MS/MS analysis.

-

-

Analytical Method:

-

Develop and validate an HPLC or LC-MS/MS method to separate and quantify this compound and bisoxatin. A reverse-phase C18 column is typically suitable.

-

The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.

-

Monitor the analytes using a UV detector or a mass spectrometer.

-

-

Data Analysis:

-

Construct a calibration curve for bisoxatin using the reference standards.

-

Determine the concentration of bisoxatin in each sample at each time point.

-

Plot the concentration of bisoxatin formed over time to determine the initial reaction velocity.

-

Kinetic parameters such as Vmax and Km can be determined by running the assay at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Visualizations

Logical Flow of Hydrolysis and Action

Caption: The metabolic activation pathway of this compound.

Experimental Workflow for In Vitro Hydrolysis Assay

Caption: Workflow for the in vitro hydrolysis of this compound.

Conclusion

The hydrolysis of this compound to bisoxatin is a pivotal step in its pharmacological action. While specific kinetic data for this prodrug is not extensively published, this guide provides a robust framework for its investigation. The outlined experimental protocol, based on established methodologies for ester prodrug analysis, offers a clear path for researchers to determine the key parameters governing this critical biotransformation. Further studies are warranted to fully characterize the enzymatic hydrolysis of this compound, which will contribute to a more complete understanding of its clinical pharmacology.

References

An In-depth Technical Guide to the Synthesis of Bisoxatin Acetate from Isatin Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bisoxatin acetate, a diphenylmethane laxative, commencing from the isatin precursor. The document details the core chemical transformations, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound, chemically known as [4-[2-(4-acetyloxyphenyl)-3-oxo-4H-1,4-benzoxazin-2-yl]phenyl] acetate, is a stimulant laxative. The synthesis from isatin involves a two-step process: a copper-catalyzed Ullmann condensation to form the core benzoxazinone structure, followed by an acetylation reaction to yield the final active pharmaceutical ingredient. Early synthetic routes often resulted in products with limited purity, necessitating modern refinements for improved yield and quality.

Synthesis Pathway

The synthesis of this compound from isatin proceeds through the formation of a key intermediate, 2,2-bis(4-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one (also known as bisoxatin). This intermediate is subsequently acetylated to produce this compound.

Figure 1: Overall synthesis pathway of this compound from isatin.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2,2-bis(4-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one (Bisoxatin Intermediate) via Ullmann Condensation

This step involves a copper-catalyzed cross-coupling reaction between isatin and p-bromophenol. High temperatures are characteristic of the traditional Ullmann condensation.

Materials:

-

Isatin

-

p-Bromophenol

-

Potassium Carbonate (K₂CO₃)

-

Copper (Cu) powder or Copper(I) salt (e.g., CuI)

-

High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or Dimethylformamide (DMF))

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add isatin, a molar excess of p-bromophenol, and potassium carbonate.

-

Add the copper catalyst to the mixture.

-

Introduce the high-boiling solvent (e.g., NMP or DMF).

-

Heat the reaction mixture to a high temperature, typically in the range of 180-200°C, under a nitrogen atmosphere.[1]

-

Maintain the reaction at this temperature with vigorous stirring for a period sufficient to ensure completion, which can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

-

Purify the crude 2,2-bis(4-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound via Acetylation

The hydroxyl groups of the bisoxatin intermediate are acetylated using acetic anhydride.

Materials:

-

2,2-bis(4-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one

-

Acetic Anhydride

-

Pyridine (as catalyst and solvent) or another suitable base

-

Ethyl acetate

-

n-Heptane (for antisolvent crystallization)

Procedure:

-

In a clean and dry reaction flask, dissolve the 2,2-bis(4-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one intermediate in pyridine.

-

Slowly add a molar excess of acetic anhydride to the solution while stirring. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude this compound.

-

Filter the solid product, wash with water, and dry.

-

For purification and to obtain a specific polymorphic form with enhanced bioavailability, an antisolvent crystallization can be performed.[1] Dissolve the crude product in a suitable solvent like ethyl acetate and then add an antisolvent such as n-heptane to induce crystallization.[1]

-

Collect the crystalline this compound by filtration and dry under vacuum.

Quantitative Data

The following table summarizes the typical reaction parameters and reported yields for the synthesis of this compound. It is important to note that early synthetic methods often resulted in lower purity.

| Reaction Step | Reagents and Conditions | Yield | Purity (Early Methods) | Reference |

| Ullmann Condensation | Isatin, p-Bromophenol, Cu catalyst, K₂CO₃, 180-200°C | Not specified | - | [1] |

| Acetylation | Bisoxatin intermediate, Acetic Anhydride, Pyridine | Not specified | 85-90% | [1] |

Note: Specific yield data are often proprietary and not publicly available.

Experimental Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from an isatin precursor is a well-established, albeit challenging, two-step process. The initial Ullmann condensation requires harsh reaction conditions, and early methods of acetylation led to impurities. Modern approaches focusing on controlled crystallization have significantly improved the physicochemical properties of the final product, leading to enhanced bioavailability. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this compound. Further optimization of reaction conditions and purification techniques may lead to even more efficient and scalable synthetic routes.

References

Chemical properties and CAS number for bisoxatin acetate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of bisoxatin acetate, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Identifiers

This compound is a diphenylmethane derivative that has been investigated for its laxative properties.[1] The compound's key chemical data are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 14008-48-1 | [2] |

| Molecular Formula | C24H19NO6 | [3][4] |

| Molecular Weight | 417.41 g/mol | [5][2] |

| IUPAC Name | [4-[2-(4-acetyloxyphenyl)-3-oxo-4H-1,4-benzoxazin-2-yl]phenyl] acetate | [3] |

| Synonyms | Talsis, Maratan, Laxonalin, WY-8138 | [3] |

| Melting Point | 190°C | [6] |

| Solubility | Soluble in DMSO | [5] |

| InChI Key | ZCBJDQBSLZREAA-UHFFFAOYSA-N | [5][2] |

| SMILES | CC(=O)OC1=CC=C(C=C1)C2(C(=O)NC3=CC=CC=C3O2)C4=CC=C(C=C4)OC(=O)C | [5][2] |

Synthesis Overview

The synthesis of this compound historically involves the O-acetylation of bisoxatin. The precursor, bisoxatin, is synthesized from isatin via an Ullmann condensation reaction. This process involves reacting isatin with p-bromophenol under high-temperature and alkaline conditions.[5] Another preparative method described involves the reaction of 2,2-dichloro-3-oxo-2,3-dihydrobenz-1,4-oxazine with phenylacetate or by the acetylation of the corresponding diphenol.

A general workflow for the synthesis is outlined in the diagram below.

Mechanism of Action

This compound functions as a stimulant laxative.[7][8] Its primary mechanism involves increasing intestinal motility and altering fluid and electrolyte transport in the colon.[7][9] After oral administration, this compound is hydrolyzed to its active metabolite, bisoxatin.[5] Bisoxatin then acts locally on the intestinal mucosa.

The proposed signaling pathway involves the stimulation of the enteric nervous system and direct action on intestinal epithelial cells.[7] This leads to an increase in the secretion of water and electrolytes into the intestinal lumen, which softens the stool and promotes peristalsis.[7] One of the key interactions is with chloride channels in the epithelial cells, enhancing fluid secretion.[5]

The metabolic fate of bisoxatin involves absorption and subsequent conjugation to form bisoxatin glucuronide, which is then excreted.[5][10]

The diagram below illustrates the proposed mechanism of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | Aryls | Ambeed.com [ambeed.com]

- 3. This compound | C24H19NO6 | CID 26391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Buy this compound (EVT-262628) | 14008-48-1 [evitachem.com]

- 6. This compound [drugfuture.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. bulatpharmaceutical.com [bulatpharmaceutical.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Bisoxatin | C20H15NO4 | CID 28689 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Effect of Bisoxatin Acetate on Intestinal Chloride Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoxatin acetate is a stimulant laxative recognized for its efficacy in increasing intestinal motility and fluid secretion, thereby alleviating constipation.[1][2] While the precise molecular mechanisms of its action are not extensively detailed in publicly available literature, the primary mode of its laxative effect is understood to involve the stimulation of the enteric nervous system and a direct interaction with intestinal epithelial cells to enhance fluid and electrolyte secretion.[1][2] A key element of this secretagogue effect is believed to be the modulation of intestinal chloride channels. This technical guide synthesizes the available information on this compound and related diphenolic laxatives to provide a comprehensive overview of its postulated effects on intestinal chloride channels, detailed experimental protocols for its investigation, and a summary of relevant physiological pathways.

Introduction to this compound

This compound is a diphenylmethane derivative that functions as a stimulant laxative.[3] Administered orally, it is hydrolyzed to its active form, bisoxatin, which then exerts its effects on the colon.[4] The primary clinical applications of this compound include the treatment of acute and chronic constipation and for bowel clearance before surgical or diagnostic procedures.[5][6] Its mechanism of action involves a dual effect: stimulation of intestinal peristalsis and an increase in the secretion of water and electrolytes into the intestinal lumen, which softens the stool and facilitates its passage.[4][7]

The secretagogue effect of stimulant laxatives like this compound is intrinsically linked to the movement of ions, particularly chloride, across the intestinal epithelium. The secretion of chloride ions into the intestinal lumen creates an osmotic gradient that drives the movement of water, leading to increased luminal fluid.[1]

Postulated Mechanism of Action on Intestinal Chloride Channels

Direct experimental evidence detailing the specific interaction of this compound with intestinal chloride channels is limited in the available scientific literature. However, based on the known mechanisms of structurally and functionally similar diphenolic laxatives, such as bisacodyl, a plausible signaling pathway can be proposed.

The active metabolite of bisacodyl, desacetyl bisacodyl (DAB), has been shown to induce chloride secretion in the rat colon. This effect is mediated by the local stimulation of the cyclooxygenase (COX) pathway, leading to the synthesis of prostaglandin E2 (PGE2). PGE2, in turn, is a known secretagogue that can activate intestinal chloride channels.

It is therefore hypothesized that bisoxatin, the active form of this compound, follows a similar pathway:

-

Local Action on Colonocytes: Bisoxatin acts on the epithelial cells of the colon.

-

Stimulation of the Cyclooxygenase (COX) Pathway: It is proposed that bisoxatin stimulates the activity of COX enzymes within these cells.

-

Increased Prostaglandin E2 (PGE2) Synthesis: This leads to an increased production of PGE2.

-

Activation of Chloride Channels: PGE2 can then activate apical chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and potentially Calcium-Activated Chloride Channels (CaCCs), leading to an efflux of chloride ions into the intestinal lumen.

-

Water Secretion: The increased luminal chloride concentration drives the osmotic secretion of water, contributing to the laxative effect.

Signaling Pathway Diagram

Experimental Protocols

To definitively characterize the effect of this compound on intestinal chloride channels, electrophysiological studies using Ussing chambers are the gold standard. The following protocol is a detailed methodology for such an investigation.

Ussing Chamber Assay for Measuring Intestinal Chloride Secretion

Objective: To measure the effect of this compound on electrogenic chloride secretion across isolated intestinal mucosa.

Materials:

-

Ussing chamber system

-

Krebs-Ringer bicarbonate (KRB) solution

-

This compound

-

Indomethacin (COX inhibitor)

-

CFTR inhibitor (e.g., CFTRinh-172)

-

CaCC inhibitor (e.g., CaCCinh-A01)

-

Forskolin (adenylyl cyclase activator, positive control)

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Animal model (e.g., rat or mouse) colon segments

Procedure:

-

Preparation of KRB Solution: Prepare a standard KRB solution containing (in mM): 115 NaCl, 25 NaHCO₃, 5 KCl, 1.2 MgCl₂, 1.2 CaCl₂, and 10 glucose. The solution should be gassed with carbogen and maintained at 37°C.

-

Tissue Preparation:

-

Euthanize the animal model according to approved ethical protocols.

-

Excise a segment of the distal colon and place it in ice-cold KRB solution.

-

Open the segment along the mesenteric border and gently rinse with KRB to remove luminal contents.

-

Strip the muscularis externa to obtain a preparation of the mucosa and submucosa.

-

-

Ussing Chamber Mounting:

-

Mount the isolated colonic mucosa between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.

-

Fill both chambers with equal volumes of pre-warmed and gassed KRB solution.

-

-

Equilibration and Baseline Measurement:

-

Allow the tissue to equilibrate for 20-30 minutes.

-

Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

-

Experimental Intervention:

-

To investigate the role of the COX pathway, add indomethacin (e.g., 10 µM) to the basolateral side and allow it to incubate for 20 minutes.

-

Add this compound (in its active form, bisoxatin, if available, or as the acetate) to the apical chamber in a cumulative, concentration-dependent manner (e.g., 1 µM to 100 µM).

-

Record the change in Isc after each addition.

-

To identify the specific chloride channel involved, after observing a response to this compound, add a CFTR inhibitor and/or a CaCC inhibitor to the apical chamber and record any change in Isc.

-

At the end of the experiment, add forskolin (e.g., 10 µM) to the basolateral side as a positive control to confirm tissue viability and the ability to stimulate chloride secretion.

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) from baseline for each concentration of this compound.

-

Plot the concentration-response curve to determine the EC50 value.

-

Compare the response to this compound in the presence and absence of inhibitors to elucidate the signaling pathway and the type of chloride channel involved.

-

Experimental Workflow Diagram

Quantitative Data

As of the latest review of published literature, specific quantitative data such as EC50 or IC50 values for the effect of this compound on intestinal chloride channels are not available. The experimental protocol outlined above provides a framework for generating such data.

Conclusion

This compound is an effective stimulant laxative that likely exerts its secretagogue effect through the modulation of intestinal chloride channels, leading to increased fluid secretion. While direct experimental evidence is sparse, a plausible mechanism involves the stimulation of the cyclooxygenase pathway and subsequent prostaglandin E2-mediated activation of apical chloride channels in colonocytes. The detailed experimental protocol provided in this guide offers a robust methodology for the definitive investigation of the molecular pharmacology of this compound, which will be invaluable for a deeper understanding of its mechanism of action and for the development of future therapeutics for gastrointestinal disorders.

References

- 1. Buy this compound (EVT-262628) | 14008-48-1 [evitachem.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Bisoxatin | C20H15NO4 | CID 28689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Treatment of acute and chronic constipation with this compound and bisacodyl. Double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound as a postpartum oral laxative: a random double blind controlled experiment in 106 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

In Vivo Metabolism of Bisoxatin to Bisoxatin Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoxatin, a stimulant laxative, undergoes metabolic transformation in vivo to form bisoxatin glucuronide. This technical guide provides a comprehensive overview of this metabolic pathway, drawing upon established methodologies and data from structurally analogous phenolic laxatives, such as bisacodyl and phenolphthalein, due to the limited specific data available for bisoxatin. The guide details the metabolic processes, experimental protocols for in vivo and in vitro analysis, and quantitative data presentation to support further research and development in this area.

Metabolic Pathway of Bisoxatin

Bisoxatin is typically administered as bisoxatin acetate. The primary metabolic pathway involves two key steps:

-

Hydrolysis: In the gastrointestinal tract, this compound is hydrolyzed by intestinal enzymes, such as esterases, to release the active compound, bisoxatin.

-

Glucuronidation: A portion of the absorbed bisoxatin, which is a phenolic compound, undergoes phase II metabolism, primarily in the liver. This process involves the conjugation of bisoxatin with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to form the more water-soluble metabolite, bisoxatin glucuronide. This metabolite is then primarily excreted in the urine.[1][2][3]

The parent compound, bisoxatin, is predominantly eliminated in the feces.[1] The glucuronidation of phenolic compounds like bisoxatin is a common detoxification pathway that facilitates their excretion from the body.

Quantitative Data

Due to the scarcity of publicly available pharmacokinetic data for bisoxatin, the following table presents representative data for the structurally and functionally similar laxative, bisacodyl. This data provides an insight into the expected pharmacokinetic profile of bisoxatin and its glucuronide metabolite.

Table 1: Pharmacokinetic Parameters of Bisacodyl and its Active Metabolite BHPM (bis-(p-hydroxyphenyl)-pyridyl-2-methane) in Healthy Volunteers [4]

| Parameter | 10 mg Oral Solution | 10 mg Enteric-Coated Dragees | 10 mg Suppository |

| Mean Maximum Plasma Concentration (Cmax) of BHPM | 236.5 ± 59.2 ng/mL | 7 - 47 ng/mL (at 4-10 h) | Below detection limit in 6/12 subjects |

| Time to Reach Cmax (Tmax) of BHPM | 1.7 h | Not specified | Not applicable |

| Time to Laxative Effect | 5.7 ± 0.7 h | 7.7 ± 1.7 h | 20 ± 10 min |

| Biological Half-life of deconjugated BHPM | 16.5 ± 4.2 h | Not specified | Not specified |

| Relative Absorption (vs. Solution) | 100% | 16% | Not applicable |

Note: BHPM is the active metabolite of bisacodyl, analogous to bisoxatin from this compound. The plasma levels are of the deconjugated metabolite after glucuronidase cleavage.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of in vivo metabolism of bisoxatin to its glucuronide. These protocols are based on established methods for analogous phenolic laxatives.

Protocol 1: In Vivo Metabolism Study in a Rat Model

This protocol describes a typical in vivo study to investigate the pharmacokinetics and metabolism of bisoxatin in rats.

1. Animal Model:

-

Species: Male Sprague-Dawley rats (200-250 g).

-

Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

-

Constipation Induction (Optional): To mimic the clinical use condition, constipation can be induced by administering loperamide (e.g., 2 mg/kg, subcutaneously) for several days prior to the study.[5]

2. Drug Administration:

-

Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.

3. Sample Collection:

-

Blood: Collect blood samples (approx. 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Centrifuge to obtain plasma and store at -80°C until analysis.

-

Urine and Feces: House rats in metabolic cages to allow for separate collection of urine and feces for 24 or 48 hours post-dose. Record the total volume of urine and weight of feces. Store samples at -80°C.

4. Sample Analysis:

-

Utilize the analytical protocol described in Protocol 3 for the quantification of bisoxatin and bisoxatin glucuronide in plasma and urine.

Protocol 2: In Vitro Glucuronidation Assay using Liver Microsomes

This assay is used to determine the kinetics of bisoxatin glucuronidation and to identify the UDP-glucuronosyltransferase (UGT) isozymes involved.

1. Materials:

-

Rat or human liver microsomes.

-

Bisoxatin.

-

UDP-glucuronic acid (UDPGA).

-

Magnesium chloride (MgCl₂).

-

Tris-HCl buffer.

-

Recombinant human UGT isozymes (for reaction phenotyping).

2. Incubation:

-

Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL), bisoxatin (at various concentrations, e.g., 1-100 µM), and MgCl₂ in Tris-HCl buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

3. Analysis:

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the formation of bisoxatin glucuronide using the analytical method described in Protocol 3.

4. UGT Isozyme Identification:

-

Perform the assay using a panel of recombinant human UGT isozymes (e.g., UGT1A1, UGT1A9, UGT2B7) to identify which enzymes are responsible for bisoxatin glucuronidation.

Protocol 3: Analytical Method for Quantification of Bisoxatin and Bisoxatin Glucuronide in Urine

This protocol outlines a method for the simultaneous quantification of bisoxatin and its glucuronide metabolite in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and sensitive technique for such analyses.[2]

1. Sample Preparation:

-

Enzymatic Hydrolysis: To measure total bisoxatin (free and conjugated), treat a urine aliquot with β-glucuronidase (from Helix pomatia or recombinant) in an appropriate buffer (e.g., acetate buffer, pH 5.0). Incubate at 37°C for a set period (e.g., 2-4 hours) to cleave the glucuronide conjugate.[2][6]

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the urine matrix. For LLE, use an organic solvent like ethyl acetate. For SPE, use a C18 cartridge.

-

Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Develop specific precursor-to-product ion transitions for bisoxatin and an appropriate internal standard.

3. Quantification:

-

Construct a calibration curve using standards of bisoxatin of known concentrations.

-

Quantify the amount of bisoxatin in the samples by comparing their peak areas to the calibration curve. The concentration of bisoxatin glucuronide can be determined by subtracting the concentration of free bisoxatin (from a non-hydrolyzed sample) from the total bisoxatin concentration (from the hydrolyzed sample).

Visualizations

The following diagrams illustrate the metabolic pathway and a general experimental workflow for studying bisoxatin metabolism.

Caption: Metabolic pathway of this compound.

Caption: In vivo metabolism study workflow.

References

- 1. Bisacodyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Laxative poisoning: toxicological analysis of bisacodyl and its metabolite in urine, serum, and stool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenolphthalein - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Identification of Potential Diuretic and Laxative Drug Candidates from Avicennia officinalis L. Bark through In Vivo Mice Model Studies and In Vitro Gas Chromatography-Mass Spectrometry and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

A Technical Guide to the Historical Synthesis of Bisoxatin Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis pathways of bisoxatin acetate, a diphenylmethane derivative recognized for its use as a stimulant laxative. This document provides a detailed overview of the chemical reactions, intermediates, and methodologies that have defined its production, alongside available quantitative data and visualizations of the synthetic and mechanistic pathways.

Historical Synthesis Pathways

The traditional synthesis of this compound is a two-step process commencing with the formation of the core bisoxatin structure, followed by an acetylation reaction.

The initial and pivotal step in the synthesis of this compound is the creation of its precursor, bisoxatin (2,2-bis(4-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one). This is achieved through a copper-catalyzed Ullmann condensation reaction. The reaction involves the coupling of isatin with an excess of a phenolic compound, historically p-bromophenol, under high-temperature and alkaline conditions.[1] The reaction proceeds via an intermediate, bis(4-hydroxyphenyl)isatin.[1]

The second step of the synthesis involves the O-acetylation of the bisoxatin intermediate. This is a standard esterification reaction where the hydroxyl groups of the phenolic rings in bisoxatin are converted to acetate esters using an acetylating agent, such as acetic anhydride or acetyl chloride. This transformation yields the final product, this compound (2,2-bis(4-acetoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one).[1]

Early production methods faced challenges in achieving high purity, with final products often in the range of 85-90% purity.[1] A significant impurity that was often encountered was the N-acetylated byproduct.[1] The crystallization of this compound was typically carried out using solvent systems such as ethanol/water or acetone/hexane.[1] More recent advancements have focused on controlling the polymorphic form of this compound to improve its physicochemical properties.[1]

Data Presentation

The following tables summarize the available quantitative data regarding the synthesis and properties of this compound and its intermediates.

Table 1: Reactants and Conditions for the Synthesis of Bisoxatin

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Intermediate |

| Isatin | p-Bromophenol | Copper | High-temperature (180–200°C), alkaline | bis(4-hydroxyphenyl)isatin |

Table 2: Acetylation of Bisoxatin

| Reactant | Acetylating Agent | Product | Purity (Historical) |

| Bisoxatin | Acetic Anhydride / Acetyl Chloride | This compound | 85-90% |

Table 3: Crystallographic Data for this compound (Polymorph Form A)

| Parameter | Value |

| Space Group | P2₁/c |

| Unit Cell Dimension a | 14.21 Å |

| Unit Cell Dimension b | 5.98 Å |

| Unit Cell Dimension c | 18.34 Å |

Experimental Protocols

Step 1: Synthesis of Bisoxatin (Ullmann Condensation)

-

Reaction Setup: A mixture of isatin, a molar excess of p-bromophenol, and copper powder as a catalyst are combined in a high-boiling point solvent under an inert atmosphere. An alkaline agent, such as potassium carbonate, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 180–200°C, and maintained for several hours with vigorous stirring.

-

Work-up and Purification: After cooling, the reaction mixture is subjected to an acidic work-up to neutralize the base and precipitate the product. The crude bisoxatin is then collected by filtration and purified by recrystallization from a suitable solvent system to yield bis(4-hydroxyphenyl)isatin.

Step 2: Synthesis of this compound (O-Acetylation)

-

Reaction Setup: The purified bisoxatin is dissolved in a suitable solvent, and an acetylating agent, such as acetic anhydride or acetyl chloride, is added in the presence of a base catalyst (e.g., pyridine or triethylamine).

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to drive the reaction to completion.

-

Work-up and Purification: The reaction mixture is quenched with water or an aqueous solution to hydrolyze any excess acetylating agent. The crude this compound is then extracted into an organic solvent, washed, dried, and concentrated. The final product is purified by recrystallization from a solvent system like ethanol/water or acetone/hexane to afford this compound.

Mandatory Visualizations

Synthesis Pathway

References

Physicochemical Properties of Bisoxatin Acetate Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known polymorphic forms of the laxative compound bisoxatin acetate. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, dissolution rate, stability, and bioavailability. Understanding and controlling the polymorphic form of this compound is therefore critical for consistent drug product quality and therapeutic efficacy.

Introduction to this compound and its Polymorphism

This compound, with the chemical name [4-[2-(4-acetyloxyphenyl)-3-oxo-4H-1,4-benzoxazin-2-yl]phenyl] acetate, is a stimulant laxative. It has been documented to exist in at least two crystalline polymorphic forms, designated as Form A and Form B, as well as an amorphous form. These forms exhibit distinct physical properties that can influence the formulation and performance of the final drug product. Form A is reported to be the more thermodynamically stable and industrially preferred form due to its improved physicochemical characteristics.[1]

Physicochemical Data of this compound Polymorphs

The following tables summarize the available quantitative data for the different solid-state forms of this compound for ease of comparison.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₉NO₆ | [2] |

| Molecular Weight | 417.4 g/mol | [2] |

| IUPAC Name | [4-[2-(4-acetyloxyphenyl)-3-oxo-4H-1,4-benzoxazin-2-yl]phenyl] acetate | [2] |

| CAS Number | 14008-48-1 | [3] |

| Solubility | Soluble in DMSO | [1] |

Table 2: Comparative Physicochemical Properties of this compound Polymorphs

| Property | Form A | Form B | Amorphous Form | Reference |

| Crystal Habit | Needles | Plates | - | [1] |

| Melting Point | 220°C (DSC endotherm) | 208°C | 195°C (glass transition) | [1] |

| Specific Surface Area | 4.2 m²/g | 2.5 m²/g ("legacy forms") | - | [1] |

| Dissolution Time (t₉₀ in pH 6.8) | 8 min | 22 min | 5 min | [1] |

Table 3: Crystallographic Data for this compound Form A

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | a = 14.21 Å, b = 5.98 Å, c = 18.34 Å | [1] |

Experimental Protocols

Detailed experimental protocols for the preparation and characterization of this compound polymorphs are crucial for reproducible research and development. While specific parameters for this compound are not exhaustively published in open literature, the following sections describe the general methodologies for the key experiments cited.

Preparation of Polymorphs

Polymorph Form A (Antisolvent Crystallization) A reported method for the preparation of Form A is through antisolvent crystallization.[1]

Methodology:

-

Dissolve this compound in a suitable solvent (e.g., ethyl acetate) to create a saturated or near-saturated solution.

-

Introduce an antisolvent (e.g., n-heptane) to the solution. The addition can be done dropwise while stirring to induce precipitation.

-

To control the crystallization process and prevent the formation of undesired polymorphs, a phase-transition inhibitor such as polyvinylpyrrolidone (PVP K30) can be employed during recrystallization.[1]

-

The resulting precipitate is then filtered, washed with the antisolvent, and dried under vacuum.

Polymorph Form B The historical methods for crystallization of this compound, which likely produced what is now referred to as Form B or a mixture of forms, involved solvent systems such as ethanol/water or acetone/hexane.[1]

Methodology:

-

Dissolve this compound in a solvent like ethanol or acetone at an elevated temperature to achieve complete dissolution.

-

Gradually add a co-solvent or antisolvent (e.g., water or hexane, respectively) or cool the solution slowly to induce crystallization.

-

Collect the resulting crystals by filtration, wash with a suitable solvent, and dry.

Characterization Techniques

A combination of thermoanalytical and spectroscopic techniques is essential for the comprehensive characterization of polymorphic forms.

Differential Scanning Calorimetry (DSC) DSC is used to determine the melting point and heat of fusion of the different polymorphs.

Methodology:

-

Accurately weigh a small sample (typically 1-5 mg) of the this compound polymorph into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature. Endothermic events, such as melting, will appear as peaks in the thermogram.

Thermogravimetric Analysis (TGA) TGA is used to evaluate the thermal stability and solvent/water content of the polymorphs.

Methodology:

-

Place a small, accurately weighed sample of the this compound polymorph into a tared TGA pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Monitor and record the change in mass as a function of temperature.

X-Ray Powder Diffraction (XRPD) XRPD is a primary technique for identifying and distinguishing between different crystalline forms based on their unique crystal lattice structures.

Methodology:

-

Prepare a finely powdered sample of the this compound polymorph.

-

Mount the sample in the XRPD instrument.

-

Expose the sample to a monochromatic X-ray beam (e.g., Cu Kα radiation) and scan over a range of 2θ angles (e.g., 2° to 40°).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystalline form.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy can differentiate polymorphs by detecting differences in the vibrational modes of the molecules in the crystal lattice.

Methodology:

-

Prepare the sample, for example, as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Differences in the spectra, particularly in the fingerprint region, can indicate different polymorphic forms.

Solubility and Dissolution Studies These studies are critical for understanding the biopharmaceutical performance of the different polymorphs.

Methodology (Dissolution):

-

Perform the dissolution test using a USP apparatus (e.g., Apparatus 2, paddles).

-

Use a specified dissolution medium (e.g., phosphate buffer at pH 6.8) maintained at a constant temperature (37°C).

-

Add a known amount of the this compound polymorph to the dissolution vessel and rotate the paddles at a constant speed (e.g., 50 rpm).

-

Withdraw samples at predetermined time intervals and analyze the concentration of dissolved this compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound polymorphs.

Caption: Experimental workflow for the preparation and characterization of this compound polymorphs.

Caption: Relationship between polymorphism and key pharmaceutical properties.

Conclusion

The existence of polymorphism in this compound necessitates a thorough solid-state characterization to ensure the desired physicochemical properties are consistently achieved in the final drug product. Form A has demonstrated superior properties, such as a higher melting point and faster dissolution rate compared to Form B, making it the preferred form for pharmaceutical development. This guide provides a foundational understanding of the physicochemical differences between the known polymorphs of this compound and outlines the experimental approaches required for their preparation and characterization. Further research into the controlled crystallization of these forms and a more detailed understanding of their interconversion pathways will be beneficial for robust formulation design and regulatory submissions.

References

- 1. US8367701B2 - Crystalline pharmaceutical and methods of preparation and use thereof - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US8802842B2 - Method for the preparation of a crystalline form - Google Patents [patents.google.com]

Bisoxatin Acetate as a Potential Endocrine Disruptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of bisoxatin acetate and outlines a proposed framework for investigating its potential as an endocrine disruptor. The information regarding its endocrine-disrupting potential is based on its inclusion in a list of potential endocrine-disrupting compounds and does not represent conclusive findings from dedicated experimental studies.

Introduction

This compound is a pharmaceutical compound primarily recognized for its efficacy as a stimulant laxative, marketed under various trade names for the treatment of constipation.[1] Its mechanism of action is centered on the stimulation of the enteric nervous system, which enhances intestinal motility and fluid secretion.[1] While its gastrointestinal effects are well-documented, recent classifications have listed this compound as a potential endocrine-disrupting chemical (EDC), warranting a thorough investigation into its ability to interfere with the endocrine system.[2][3]

Endocrine disruptors are exogenous substances that can alter the function(s) of the endocrine system, leading to adverse health effects in an organism or its progeny.[4][5] These effects can be mediated through various mechanisms, including mimicking or antagonizing the action of endogenous hormones, altering hormone synthesis and metabolism, or modifying hormone receptor levels.[4] Given the structural characteristics of this compound, which includes two hydroxyphenyl groups, a feature common to some known endocrine disruptors like bisphenol A (BPA), further research into its potential endocrine activity is scientifically justified.